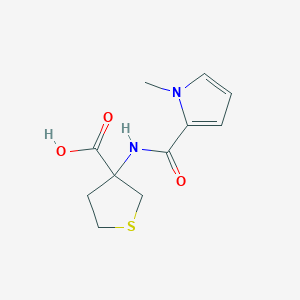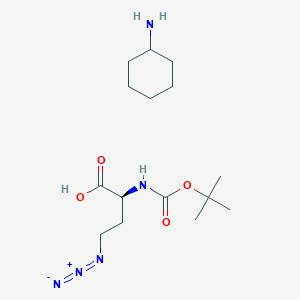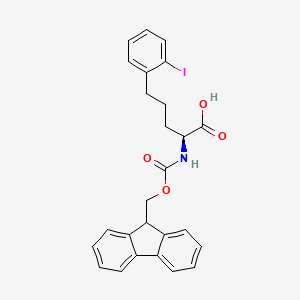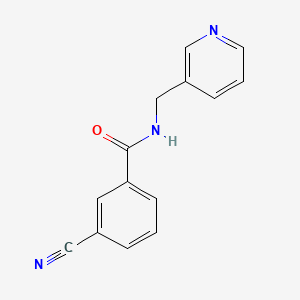
Ethyl 2,3,3-trifluoro-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3,3-trifluoro-2-methylbutanoate: is an organic compound with the molecular formula C7H11F3O2 It is an ester derived from butanoic acid and is characterized by the presence of three fluorine atoms and a methyl group on the butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2,3,3-trifluoro-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2,3,3-trifluoro-2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst. The reaction typically requires heating and can be represented as follows:
2,3,3-trifluoro-2-methylbutanoic acid+ethanolacid catalystEthyl 2,3,3-trifluoro-2-methylbutanoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2,3,3-trifluoro-2-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form 2,3,3-trifluoro-2-methylbutanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: 2,3,3-trifluoro-2-methylbutanoic acid and ethanol.
Reduction: 2,3,3-trifluoro-2-methylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2,3,3-trifluoro-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated esters like this compound are explored for their potential as drug candidates due to their unique pharmacokinetic properties.
Industry: The compound is used in the development of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.
Mecanismo De Acción
The mechanism by which ethyl 2,3,3-trifluoro-2-methylbutanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Ethyl 3,3,3-trifluoropyruvate: Another fluorinated ester with similar applications in synthetic chemistry.
Ethyl 2,2,2-trifluoroacetate: A related compound used in the synthesis of fluorinated intermediates.
Methyl 2,3,3-trifluoro-2-methylbutanoate: A methyl ester analog with comparable chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of three fluorine atoms and a methyl group on the butanoate backbone differentiates it from other fluorinated esters, making it a valuable compound for specialized applications.
Propiedades
Fórmula molecular |
C7H11F3O2 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
ethyl 2,3,3-trifluoro-2-methylbutanoate |
InChI |
InChI=1S/C7H11F3O2/c1-4-12-5(11)6(2,8)7(3,9)10/h4H2,1-3H3 |
Clave InChI |
FFQHVIDPMVGJMZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C(C)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid](/img/structure/B14891210.png)
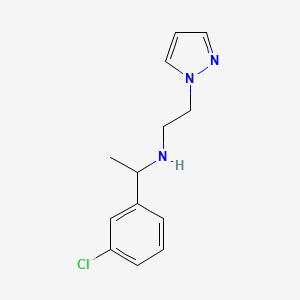

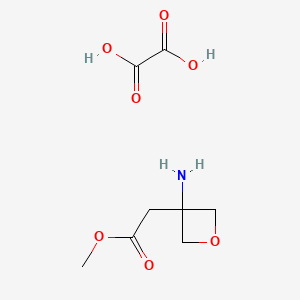

![16-Hydroxy-12-methyl-8-piperidin-1-yl-9,14-dioxa-6-azatetracyclo[8.7.0.02,8.011,15]heptadeca-1(17),10,12,15-tetraen-7-one](/img/structure/B14891245.png)



